molecular formula C8H8Cl2FN B1485162 2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine CAS No. 2092531-56-9

2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine

Cat. No. B1485162
CAS RN: 2092531-56-9
M. Wt: 208.06 g/mol
InChI Key: OCNKYJPHZUXRBE-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine (DCF) is an organic compound with a wide range of applications in scientific research. DCF has been used in various fields, including as a reagent in organic synthesis, as a biocatalyst, and as a drug target. DCF has many advantages and limitations for lab experiments, and its mechanism of action is of great interest to scientists. In

Scientific Research Applications

Electrophilic Amination and Fluorine Atom Removal

The electrophilic amination process involving diazenes demonstrates a method for substituting fluorine atoms with amino groups in phenolic compounds. This process, applicable to fluorophenols, involves mild reaction conditions and highlights the versatility of fluoroethanamines in chemical synthesis (Bombek et al., 2004).

Chiral Derivatizing Agent

2-Fluoro-2-phenyl-1-aminoethane, closely related to the compound , has been synthesized and used as a chiral derivatizing agent. The separation of enantiomers and determination of their absolute configurations highlight its application in stereochemical studies and its potential utility in the development of chiral pharmaceuticals (Hamman, 1989).

Marfey's Reagent Application

Though not directly related to the compound of interest, the application of Marfey's reagent (FDAA) for the separation of enantiomeric isomers of amino acids and amine compounds illustrates the broader context of research involving fluoroethanamines. This includes their use in pre-column derivatization techniques for analyzing amino acids and peptides, underlining the relevance of fluoroethanamines in analytical chemistry (B'hymer et al., 2003).

Fluorescence-based Sensing

Amine-reactive dyes, including those based on fluoroethanamine structures, are crucial for the sensing of amines and the labeling of biomolecules. The significant changes in emission spectra and intensity upon conjugation demonstrate their importance in bioanalytical applications, such as the detection of food spoilage and the staining of proteins for electrophoretic analysis (Jeon et al., 2020).

Protein Tyrosine Kinase Inhibition

Compounds structurally similar to 2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine have been evaluated as inhibitors of protein tyrosine kinases, with selectivity towards c-Src. This research points to the potential therapeutic applications of fluoroethanamines in developing new treatments for diseases mediated by protein tyrosine kinases (Thompson et al., 2000).

Ratiometric Fluorescent Sensors for Zn2+

The development of ratiometric Zn(2+) sensors employing a hybrid fluorescein and rhodamine fluorophore showcases the application of fluoroethanamines in the creation of fluorescent probes. These sensors, including RF1 and RF2, demonstrate the utility of such compounds in bioimaging and the detection of metal ions in biological systems (Burdette & Lippard, 2002).

properties

IUPAC Name

2-(3,5-dichlorophenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2FN/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNKYJPHZUXRBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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